molecular formula C6H6N4 B112336 Pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 232600-93-0

Pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No. B112336
M. Wt: 134.14 g/mol
InChI Key: QRSZMEQQBAGKPH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-3-amine is a compound that has been identified as a strategic compound for optical applications due to several key characteristics . It has a molecular weight of 170.6 and its IUPAC name is pyrazolo[1,5-a]pyrimidin-3-ylamine hydrochloride .


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidin-3-amine is composed of a pyrazole ring and a pyrimidine ring . The pyrazole and pyrimidine are two types of important units with various biological activities .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidin-3-amine has tunable photophysical properties . It has good physicochemical property and biological characteristics .

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have shown potential as inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. Novel analogues with specific phenyl and pyridylmethylamine substituents exhibited potent in vitro growth inhibition of M. tuberculosis, suggesting their potential as therapeutic agents (Sutherland et al., 2022).

Synthesis of Arylsubstituted Derivatives

The synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives have been reported. These derivatives have exhibited significant biological activities in medicine, highlighting the versatility of pyrazolo[1,5-a]pyrimidine in medicinal chemistry (Li-feng, 2011).

Microwave-Assisted Synthesis Method

A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via microwave irradiation was developed. This method shows the adaptability of pyrazolo[1,5-a]pyrimidine in synthetic chemistry, enabling the creation of diverse derivatives under controlled conditions (Ng, Tiekink, & Dolzhenko, 2022).

Safety And Hazards

The safety information for Pyrazolo[1,5-a]pyrimidin-3-amine includes hazard statements such as H302-H315-H319-H332-H335 and precautionary statements like P261-P280-P305+P351+P338 .

Future Directions

The high research value and broad application prospects of Pyrazolo[1,5-a]pyrimidin-3-amine make it one of the research hotspots of antitumor drugs in recent years . The introduction of a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been suggested .

properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSZMEQQBAGKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611270
Record name Pyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidin-3-amine

CAS RN

232600-93-0
Record name Pyrazolo[1,5-a]pyrimidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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